molecular formula C12H10O5 B1611681 6-Formyllimetin CAS No. 88140-31-2

6-Formyllimetin

Cat. No.: B1611681
CAS No.: 88140-31-2
M. Wt: 234.2 g/mol
InChI Key: FEXGPTBUOWWSRX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Formyllimetin involves several steps. One common synthetic route starts with the precursor 5,7-dimethoxy-2-oxochromene. The compound undergoes formylation to introduce the formyl group at the 6-position, resulting in this compound . The reaction conditions typically involve the use of formylating agents such as formic acid or formyl chloride in the presence of a catalyst.

The compound is often isolated from natural sources, such as the root bark of Toddalia asiatica LAM, through extraction and purification processes .

Chemical Reactions Analysis

6-Formyllimetin undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups at the 5 and 7 positions can undergo nucleophilic substitution reactions with reagents like sodium ethoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions include 6-hydroxy-5,7-dimethoxychromene and 6-carboxy-5,7-dimethoxychromene .

Scientific Research Applications

6-Formyllimetin has several scientific research applications:

Comparison with Similar Compounds

6-Formyllimetin is structurally similar to other coumarin derivatives, such as:

    Scopoletin: this compound and scopoletin both have methoxy groups at the 5 and 7 positions, but scopoletin lacks the formyl group at the 6-position.

    Umbelliferone: Umbelliferone has hydroxyl groups instead of methoxy groups and lacks the formyl group.

    Esculetin: Esculetin has hydroxyl groups at the 6 and 7 positions instead of methoxy groups and lacks the formyl group.

The uniqueness of this compound lies in its formyl group at the 6-position, which imparts distinct chemical reactivity and biological activity compared to other coumarins .

Properties

IUPAC Name

5,7-dimethoxy-2-oxochromene-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-15-9-5-10-7(3-4-11(14)17-10)12(16-2)8(9)6-13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXGPTBUOWWSRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C=CC(=O)OC2=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567800
Record name 5,7-Dimethoxy-2-oxo-2H-1-benzopyran-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88140-31-2
Record name 5,7-Dimethoxy-2-oxo-2H-1-benzopyran-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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